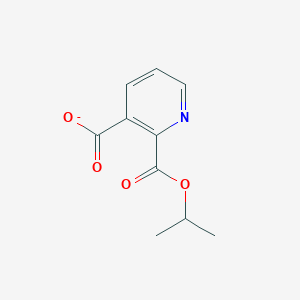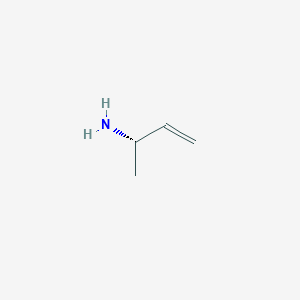
(S)-But-3-en-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds like "(S)-But-3-en-2-amine hydrochloride" often involves multi-step chemical processes. One common approach for synthesizing similar compounds involves the reaction of chloral with substituted anilines to form respective 2,2,2-trichloroethylidene anilines, which upon treatment with thioglycolic acid, yield a series of substituted compounds. These processes are characterized by their selectivity and the formation of specific intermediates under controlled reaction conditions (Issac & Tierney, 1996).
Molecular Structure Analysis
The molecular structure of "(S)-But-3-en-2-amine hydrochloride" and related compounds is elucidated using high-resolution spectroscopic techniques and computational methods. These studies provide insights into the conformational preferences of the molecules, which are crucial for understanding their reactivity and interaction with biological targets. The molecular structure is determined based on the electronic and steric properties, which influence the compound's overall chemical behavior.
Chemical Reactions and Properties
"(S)-But-3-en-2-amine hydrochloride" undergoes a variety of chemical reactions, including reductive amination, which is a key reaction for amine synthesis. This process involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent and a catalyst, yielding a wide range of primary, secondary, and tertiary amines. Such reactions are central to producing fine chemicals, pharmaceuticals, and materials (Irrgang & Kempe, 2020).
Physical Properties Analysis
The physical properties of "(S)-But-3-en-2-amine hydrochloride," such as solubility, melting point, and boiling point, are influenced by its molecular structure. These properties are essential for the compound's application in various chemical processes, including its use as an intermediate in organic synthesis. Understanding these properties is crucial for designing the compound's purification and application strategies.
Chemical Properties Analysis
The chemical properties of "(S)-But-3-en-2-amine hydrochloride," including its reactivity towards various reagents, stability under different conditions, and its behavior in chemical transformations, are of significant interest. Studies on similar compounds have shown that functionalities such as amine groups play a critical role in their reactivity, allowing for selective transformations into complex molecules with potential biological activity (Farghaly et al., 2023).
Wissenschaftliche Forschungsanwendungen
CO2 Capture : A study by Bates et al. (2002) explored the use of a room temperature ionic liquid incorporating a cation with an appended amine group for CO2 capture. The ionic liquid demonstrated efficiency comparable to commercial amine sequestering agents, being nonvolatile and functional without water (Bates et al., 2002).
Thermal Properties of Amine Hydrochlorides : Błażejowski (1983) investigated the thermal properties of primary n-alkylammonium chlorides. The study provides insights into the thermodynamics and kinetics of the thermolysis of amine hydrochlorides (Błażejowski, 1983).
Amination of Chloromethylated Polystyrene : Kawabe and Yanagita (1971) studied the amination of chloromethylated polystyrene with 2-aminobutanol in dioxane. This study is relevant for understanding the reactivity of amine hydrochlorides in polymer chemistry (Kawabe & Yanagita, 1971).
Reactive Nitrogen and Phosphorus Removal : Kioussis et al. (2000) developed poly(allyl amine hydrochloride) hydrogels for removing nitrate, nitrite, and orthophosphate anions from aquaculture wastewater. This application is significant in environmental remediation (Kioussis et al., 2000).
Bioconjugation in Aqueous Media : Nakajima and Ikada (1995) investigated the mechanism of amide formation between carboxylic acid and amine in aqueous media. This has implications in bioconjugation and pharmaceutical chemistry (Nakajima & Ikada, 1995).
Polymer Chemistry : Dimitrov and Schlaad (2003) reported the synthesis of nearly monodisperse polystyrene-polypeptide block copolymers using primary amine hydrochlorides. This study is important for the field of polymer science and materials engineering (Dimitrov & Schlaad, 2003).
Wirkmechanismus
The mechanism of action of a compound depends on its intended use. For example, many drugs that are amines or amine salts work by interacting with biological amine receptors . Without more information on the intended use of “(S)-But-3-en-2-amine hydrochloride”, it’s difficult to speculate on its mechanism of action.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-but-3-en-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N.ClH/c1-3-4(2)5;/h3-4H,1,5H2,2H3;1H/t4-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJVNHUMBUVTND-WCCKRBBISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C=C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-But-3-en-2-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-4-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1149156.png)
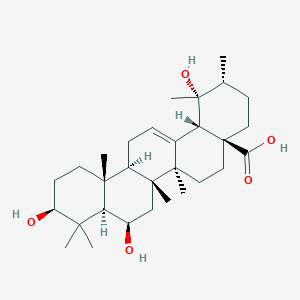
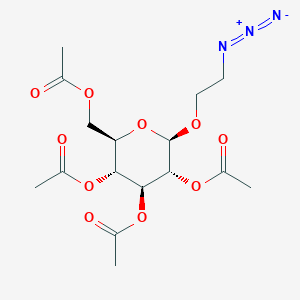


![(1R,5S)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1149162.png)
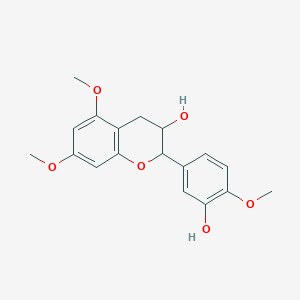
![(3S,8R,9S,10R,13S,14S)-17-chloro-16-formyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B1149172.png)

